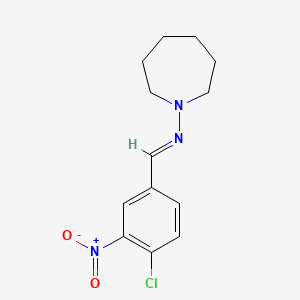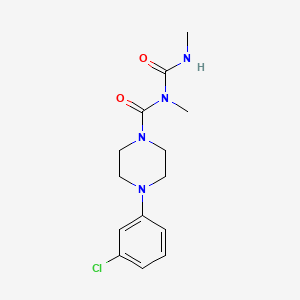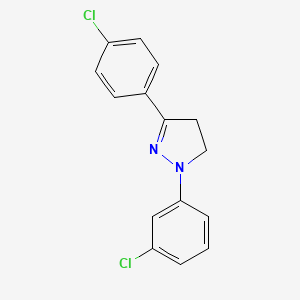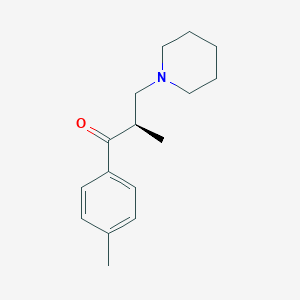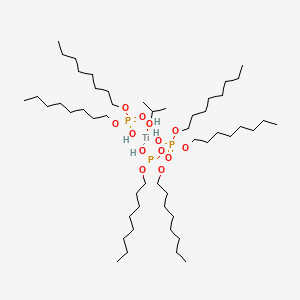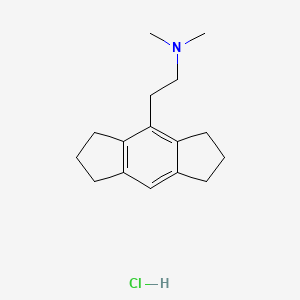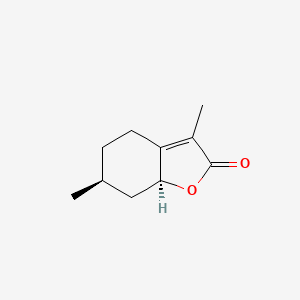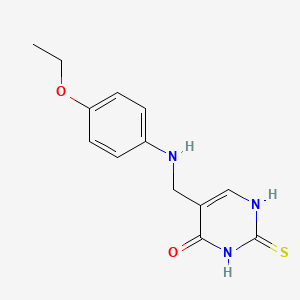
trans-6-Chloro-2,4-dimethyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-6-Chloro-2,4-dimethyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a benzodioxan ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-6-Chloro-2,4-dimethyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the Benzodioxan Ring: This can be achieved through a cyclization reaction involving appropriate phenolic and aldehyde precursors under acidic conditions.
Chlorination: Introduction of the chlorine atom at the 6-position can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, trans-6-Chloro-2,4-dimethyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its interactions with various biomolecules can provide insights into its potential as a therapeutic agent.
Medicine
In medicine, this compound may be investigated for its pharmacological properties
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of trans-6-Chloro-2,4-dimethyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
6-Chloro-2,4-dimethyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the trans configuration.
2,4-Dimethyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the chlorine atom.
6-Chloro-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the methyl groups.
Uniqueness
The trans configuration and the presence of both chlorine and methyl groups make trans-6-Chloro-2,4-dimethyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid unique. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
属性
CAS 编号 |
74271-52-6 |
|---|---|
分子式 |
C17H15ClO4 |
分子量 |
318.7 g/mol |
IUPAC 名称 |
methyl (2S,4S)-6-chloro-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C17H15ClO4/c1-17(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)21-16(22-17)15(19)20-2/h3-10,16H,1-2H3/t16-,17-/m0/s1 |
InChI 键 |
HQPLKMWKZCOKOM-IRXDYDNUSA-N |
手性 SMILES |
C[C@@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)OC)C3=CC=CC=C3 |
规范 SMILES |
CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)OC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)
